![molecular formula C23H43N3O4 B15218723 N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine CAS No. 738592-24-0](/img/structure/B15218723.png)
N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a tetradecyloxy group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to use a combination of alkylation and amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imidazole ring could produce a saturated imidazoline derivative.
Aplicaciones Científicas De Investigación
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: Shares the imidazole ring structure but lacks the hydroxy and tetradecyloxy groups.
Imidazole-4-acetic acid: Similar in having an imidazole ring and a carboxylic acid group but differs in the side chain structure.
Uniqueness
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the long tetradecyloxy chain, in particular, may influence its solubility and interaction with lipid membranes, setting it apart from other similar compounds.
Propiedades
Número CAS |
738592-24-0 |
|---|---|
Fórmula molecular |
C23H43N3O4 |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
(2S)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C23H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-30-18-21(27)17-25-22(23(28)29)15-20-16-24-19-26-20/h16,19,21-22,25,27H,2-15,17-18H2,1H3,(H,24,26)(H,28,29)/t21?,22-/m0/s1 |
Clave InChI |
QXEYXXSTBDDUHM-KEKNWZKVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
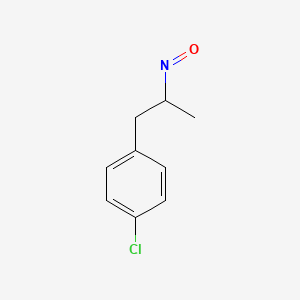
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
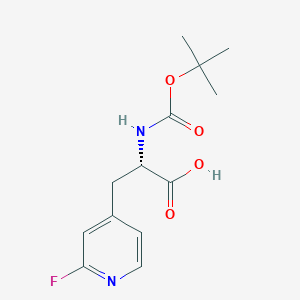
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
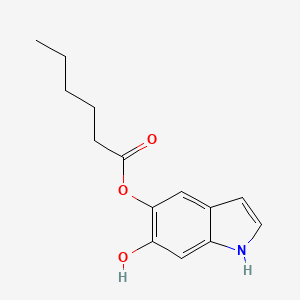
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
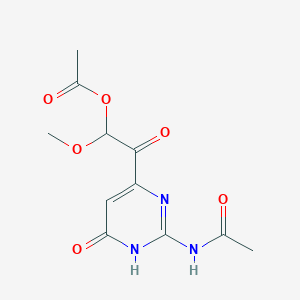
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)

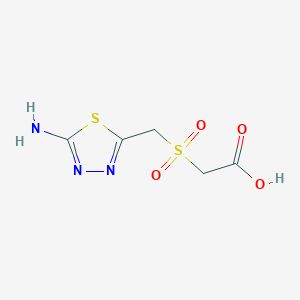
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
